molecular formula C7H10O3 B12941988 4-Oxaspiro[2.4]heptane-5-carboxylic acid

4-Oxaspiro[2.4]heptane-5-carboxylic acid

Cat. No.: B12941988
M. Wt: 142.15 g/mol
InChI Key: UVVOBYFSGVMNMV-UHFFFAOYSA-N
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Description

4-Oxaspiro[2.4]heptane-5-carboxylic acid is a chemical compound with the molecular formula C7H10O3. It is characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a tetrahydrofuran ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxaspiro[2.4]heptane-5-carboxylic acid typically involves the reaction of cyclopropane derivatives with tetrahydrofuran derivatives under specific conditions. One common method involves the use of zirconocene or titanocene catalysts in the presence of aluminum or magnesium halides . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar catalytic systems. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Oxaspiro[2.4]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Oxaspiro[2.4]heptane-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Oxaspiro[2.4]heptane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, influencing biochemical pathways and exerting its effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[2.4]heptane-1-carboxylic acid: Similar in structure but with different functional group positioning.

    Spirocyclopropane-fused tetrahydrofurans: Compounds with similar spirocyclic structures but different ring systems.

Uniqueness

4-Oxaspiro[2.4]heptane-5-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-oxaspiro[2.4]heptane-5-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-6(9)5-1-2-7(10-5)3-4-7/h5H,1-4H2,(H,8,9)

InChI Key

UVVOBYFSGVMNMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)OC1C(=O)O

Origin of Product

United States

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